1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it suitable for use in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(thiophen-2-yl)ethanone: This compound differs in the presence of a thiophene ring instead of a thiadiazole ring.
1-(4-Chlorophenyl)-2-(benzothiazol-2-yl)ethanone:
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c1-11-2-4-13(5-3-11)16-19-17(23-20-16)22-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWFFHNIPGXYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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